L-Phenylalanine-13C6: An In-Depth Technical Guide for Researchers and Drug Development Professionals
L-Phenylalanine-13C6: An In-Depth Technical Guide for Researchers and Drug Development Professionals
An essential tool in metabolic research, L-Phenylalanine-13C6, a stable isotope-labeled amino acid, offers unparalleled precision in tracing the fate of phenylalanine in biological systems. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
L-Phenylalanine-13C6 is a non-radioactive, isotopically labeled form of the essential amino acid L-phenylalanine, where all six carbon atoms of the phenyl ring are replaced with the heavy isotope, carbon-13.[1] This isotopic enrichment allows for its differentiation from the naturally abundant L-phenylalanine (containing 12C) by mass spectrometry, making it an invaluable tracer in a multitude of research applications.[1] Its chemical properties are nearly identical to its unlabeled counterpart, ensuring it follows the same metabolic pathways without altering biological processes.[2]
Core Properties and Specifications
A thorough understanding of the physicochemical properties of L-Phenylalanine-13C6 is critical for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆C₃H₁₁NO₂ | [3] |
| Molecular Weight | 171.15 g/mol | [1][4] |
| CAS Number | 180268-82-0 | [1] |
| Isotopic Purity | ≥99% | [5] |
| Chemical Purity | ≥98% | [6][7] |
| Appearance | Solid | [3] |
| Solubility | Soluble in water | [3] |
Synthesis of L-Phenylalanine-13C6
The synthesis of L-Phenylalanine-13C6 is a critical process that ensures the high isotopic purity required for sensitive analytical applications. Two primary methods are employed: chemical synthesis via the Strecker reaction and enzymatic synthesis utilizing Phenylalanine Ammonia (B1221849) Lyase (PAL).
Chemical Synthesis: The Strecker Reaction
The Strecker synthesis is a classic method for producing amino acids from aldehydes.[2] In the context of L-Phenylalanine-13C6, the synthesis starts with 13C6-labeled benzaldehyde.
Experimental Protocol: Strecker Synthesis of L-Phenylalanine-13C6
-
Imine Formation:
-
React 13C6-benzaldehyde with ammonia (NH₃) and a cyanide source, such as potassium cyanide (KCN), in a suitable solvent like methanol.[8][9] Ammonium (B1175870) chloride (NH₄Cl) can be used as a source of ammonia and a mild acid catalyst.[2]
-
The reaction mixture is typically stirred at room temperature. The aldehyde reacts with ammonia to form an intermediate imine.[2]
-
-
Aminonitrile Formation:
-
The cyanide ion then attacks the imine, forming an α-aminonitrile.[2]
-
-
Hydrolysis:
-
Purification and Resolution:
-
The crude product is purified using techniques like recrystallization or chromatography.
-
To obtain the desired L-enantiomer, enzymatic resolution or chiral chromatography is employed.
-
Strecker synthesis workflow for L-Phenylalanine-13C6.
Enzymatic Synthesis: Phenylalanine Ammonia Lyase (PAL)
Enzymatic synthesis offers a highly stereospecific route to L-Phenylalanine-13C6, avoiding the need for chiral resolution. Phenylalanine Ammonia Lyase (PAL) catalyzes the reversible deamination of L-phenylalanine to cinnamic acid and ammonia. By using a high concentration of ammonia, the reaction can be driven in the reverse direction.
Experimental Protocol: Enzymatic Synthesis of L-Phenylalanine-13C6
-
Reaction Setup:
-
Prepare a reaction mixture containing 13C6-trans-cinnamic acid as the substrate.
-
Use a buffer with a pH optimal for the reverse reaction of PAL, typically around pH 8.5 (e.g., Tris-HCl).
-
Add a high concentration of an ammonia source, such as ammonium carbonate or ammonium chloride.
-
Introduce the Phenylalanine Ammonia Lyase (PAL) enzyme. The enzyme can be from various sources, including Rhodotorula glutinis.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24 hours).
-
-
Monitoring and Termination:
-
Monitor the reaction progress by measuring the decrease in the concentration of 13C6-trans-cinnamic acid using UV-Vis spectrophotometry or HPLC.
-
Terminate the reaction by adjusting the pH or by heat inactivation of the enzyme.
-
-
Purification:
-
Purify the L-Phenylalanine-13C6 from the reaction mixture using ion-exchange chromatography or other suitable chromatographic techniques.
-
Enzymatic synthesis of L-Phenylalanine-13C6 using PAL.
Applications in Research and Drug Development
L-Phenylalanine-13C6 is a versatile tool with significant applications in metabolic research, particularly in the fields of oncology and muscle physiology, as well as in quantitative proteomics.
Metabolic Tracing and Flux Analysis
The primary application of L-Phenylalanine-13C6 is as a tracer to study metabolic pathways in vivo and in vitro.[1] By introducing the labeled compound, researchers can track its incorporation into proteins and its conversion into other metabolites, such as tyrosine.[10]
Experimental Protocol: In Vivo Metabolic Tracing of L-Phenylalanine-13C6
-
Tracer Administration:
-
Administer L-Phenylalanine-13C6 to the subject, typically through a primed, continuous intravenous infusion.[11] A priming dose helps to rapidly achieve a steady-state isotopic enrichment in the plasma.[11]
-
Typical infusion rates for human studies range from 0.06 to 0.32 μmol/kg of fat-free mass/min.[11]
-
-
Sample Collection:
-
Collect biological samples at various time points. This can include blood plasma and tissue biopsies (e.g., muscle).[11]
-
-
Sample Processing:
-
For plasma samples, precipitate proteins and separate the supernatant for analysis of free amino acid enrichment.
-
For tissue samples, homogenize the tissue and separate the protein and intracellular free amino acid fractions. Hydrolyze the protein fraction to release individual amino acids.
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic enrichment of L-Phenylalanine-13C6 and its metabolites (e.g., L-Tyrosine-13C6) in the processed samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
-
Data Analysis:
-
Calculate the fractional synthesis rate (FSR) of proteins by measuring the incorporation of L-Phenylalanine-13C6 into the protein-bound pool over time, relative to the precursor pool enrichment (plasma or intracellular free amino acids).[11]
-
Workflow for in vivo metabolic tracing studies.
A key metabolic pathway traced by L-Phenylalanine-13C6 is its conversion to L-Tyrosine-13C6 by the enzyme phenylalanine hydroxylase.[10] This is a critical step in the synthesis of catecholamine neurotransmitters.
Metabolic pathway of L-Phenylalanine to catecholamines.
Internal Standard for Quantitative Mass Spectrometry
L-Phenylalanine-13C6 serves as an ideal internal standard for the accurate quantification of endogenous L-phenylalanine in biological samples.[3] The principle of stable isotope dilution mass spectrometry relies on adding a known amount of the labeled standard to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and variations in instrument response.
Experimental Protocol: L-Phenylalanine-13C6 as an Internal Standard
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of L-Phenylalanine-13C6 of a known concentration in a suitable solvent (e.g., ultrapure water or a buffer compatible with the analytical method).
-
-
Sample Spiking:
-
Add a precise volume of the L-Phenylalanine-13C6 internal standard stock solution to each biological sample at the earliest stage of sample preparation (e.g., before protein precipitation or extraction).
-
-
Sample Preparation:
-
Follow the standard procedure for preparing the samples for mass spectrometry analysis (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation of the analyte and internal standard using an appropriate HPLC or UHPLC column.
-
Detect and quantify the unlabeled L-phenylalanine and the labeled L-Phenylalanine-13C6 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.
-
Define specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled L-phenylalanine spiked with a constant concentration of the L-Phenylalanine-13C6 internal standard.
-
Calculate the concentration of L-phenylalanine in the unknown samples by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard on the calibration curve.
-
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data from representative studies utilizing L-Phenylalanine-13C6.
| Parameter | Value | Context | Reference |
| Infusion Rate (Human Muscle Protein Synthesis) | 0.06 - 0.32 µmol/kg FFM/min | Primed, continuous intravenous infusion | [11] |
| Priming Dose (Human Muscle Protein Synthesis) | 2.1 - 3.0 µmol/kg FFM | Intravenous administration | [11] |
| Mixed-Muscle Protein Enrichment (MPE) | 0.0037 - 0.0424 | After infusion in human studies | [11] |
| Fractional Synthesis Rate (FSR) - Basal | ~0.051 %/h | Human muscle, postabsorptive state | [4] |
| Fractional Synthesis Rate (FSR) - Fed | ~0.066 %/h | Human muscle, after mixed meal | [4] |
Conclusion
L-Phenylalanine-13C6 is an indispensable tool for researchers and drug development professionals engaged in the study of metabolism. Its utility as a metabolic tracer provides deep insights into the dynamics of protein synthesis and amino acid metabolism in health and disease. Furthermore, its role as an internal standard ensures the accuracy and reliability of quantitative analyses. The detailed protocols and data presented in this guide are intended to facilitate the effective implementation of L-Phenylalanine-13C6 in a variety of research settings, ultimately advancing our understanding of complex biological systems.
References
- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. The use of Strecker synthesis to make phenylalanine. Interpretation: The .. [askfilo.com]
- 4. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
